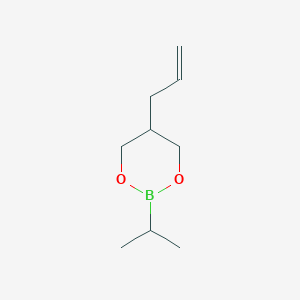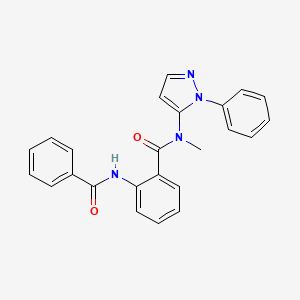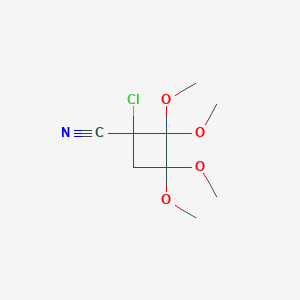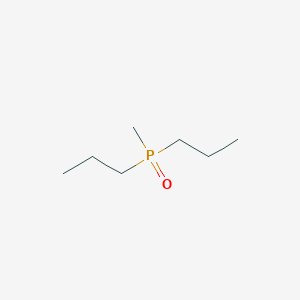
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The compound also features propan-2-yl and prop-2-en-1-yl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation of a boronic acid with a diol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to facilitate the formation of the ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The propan-2-yl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes, and the reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborinane derivatives. These products have diverse applications in organic synthesis and materials science.
Applications De Recherche Scientifique
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is utilized in the production of advanced materials, including boron-doped semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles such as hydroxyl or amino groups, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in electron transfer reactions, contributing to its reactivity in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Propan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 2-(Propan-2-yl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
Uniqueness
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of both propan-2-yl and prop-2-en-1-yl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89561-40-0 |
|---|---|
Formule moléculaire |
C9H17BO2 |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
2-propan-2-yl-5-prop-2-enyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H17BO2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h4,8-9H,1,5-7H2,2-3H3 |
Clé InChI |
AGGZNTOCUVNKKN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)CC=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)

![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)




